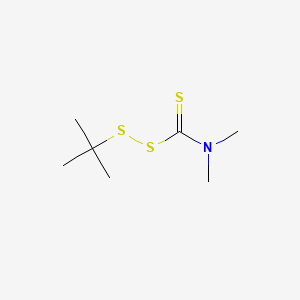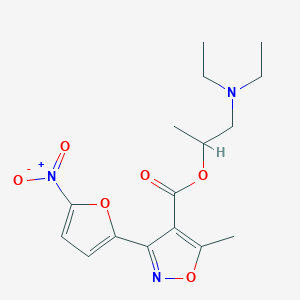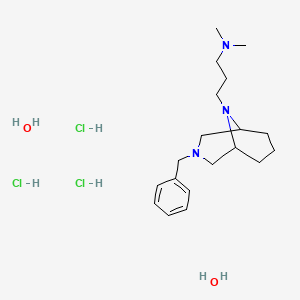
Hexanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanate, also known as hexanoate, is an ester derived from hexanoic acid. Esters are organic compounds formed by the reaction of a carboxylic acid and an alcohol. Hexanoate is commonly found in nature and is known for its pleasant odor, often contributing to the fragrances of fruits and flowers. It is used in various industries, including food, cosmetics, and pharmaceuticals, due to its aromatic properties.
Vorbereitungsmethoden
Hexanoate can be synthesized through esterification, a reaction between hexanoic acid and an alcohol in the presence of a mineral acid catalyst. The general reaction is as follows:
Hexanoic Acid+Alcohol→Hexanoate+Water
For example, ethyl hexanoate can be prepared by reacting hexanoic acid with ethanol:
Hexanoic Acid+Ethanol→Ethyl Hexanoate+Water
Industrial production methods often involve the use of catalysts to increase the reaction rate and yield. Catalytic methods, including the use of chemical, biological, and chemo-enzymatic systems, have been employed to synthesize esters efficiently .
Analyse Chemischer Reaktionen
Hexanoate undergoes various chemical reactions, including:
Hydrolysis: Hexanoate can be hydrolyzed back to hexanoic acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: Hexanoate can be oxidized to form hexanoic acid.
Reduction: Reduction of hexanoate can lead to the formation of hexanol.
Substitution: Hexanoate can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Hexanoate has several scientific research applications:
Chemistry: Hexanoate is used as a reagent in organic synthesis and as a flavoring agent in the food industry.
Industry: Hexanoate is used in the production of perfumes, flavorings, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of hexanoate depends on its specific application. For example, in the biosynthesis of cannabinoids, hexanoate is converted to hexanoyl-CoA by an acyl-activating enzyme. This enzyme activates hexanoate and other fatty acids, facilitating their incorporation into the cannabinoid biosynthetic pathway .
In pharmaceuticals, hexanoate derivatives like hydroxyprogesterone hexanoate exert their effects by binding to progesterone receptors in the uterus, ovaries, breasts, and central nervous system. This binding regulates gene transcription and plays a vital role in the female reproductive system .
Vergleich Mit ähnlichen Verbindungen
Hexanoate is similar to other esters derived from carboxylic acids, such as ethyl acetate and methyl butyrate. These esters share common properties, including pleasant odors and uses in flavorings and perfumes. hexanoate is unique due to its specific applications in cannabinoid biosynthesis and its role in pharmaceuticals.
Similar compounds include:
- Ethyl acetate
- Methyl butyrate
- Butyl propionate
- Isopropyl butyrate
Hexanoate’s uniqueness lies in its specific applications and the distinct properties it imparts to various products.
Eigenschaften
CAS-Nummer |
25056-70-6 |
|---|---|
Molekularformel |
C10H6Cl6O3 |
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
2-(2,4,5-trichlorophenoxy)ethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H6Cl6O3/c11-5-3-7(13)8(4-6(5)12)18-1-2-19-9(17)10(14,15)16/h3-4H,1-2H2 |
InChI-Schlüssel |
FFRUQSUMDFNBLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCOC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)

![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)


![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)



![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)

